Odor Quality Divergence from S-Methyl 3-methylbutanethioate: Green-Galbanum vs. Cheesy-Fermented
S-Butyl 3-methylbutanethioate (evaluated as sec-butyl thioisovalerate at 0.10% in dipropylene glycol) is characterized by a green, spicy, herbal, galbanum odor [1]. In contrast, the closest lower homolog S-methyl 3-methylbutanethioate (CAS 23747-45-7, evaluated at 1.0% in ethanol) is described as sharp ripe cheese, sulfury, acrid, fermented tomato, and mushroom [2]. This qualitative divergence is not gradual but categorical—the S-methyl analog is overwhelmingly associated with dairy/fermented notes while the S-butyl analog occupies the green-herbal olfactory space. The trained panel study by Berger et al. (1999) on S-methyl thioesters confirmed that panelists overwhelmingly associated S-methyl thiopropionate with Camembert cheese (~20% of all descriptors vs. ~2–5% for other S-methyl thioesters), demonstrating that even small acyl-chain changes produce large sensory shifts [3]. The S-butyl ester represents a deliberate break from this cheesy domain into green-galbanum territory.
| Evidence Dimension | Odor character descriptor profile |
|---|---|
| Target Compound Data | Green, spicy, herbal, galbanum (0.10% in dipropylene glycol) |
| Comparator Or Baseline | S-Methyl 3-methylbutanethioate: sharp ripe cheese, sulfury, acrid, fermented tomato, mushroom (1.0% in ethanol) |
| Quantified Difference | Categorical odor-type shift from cheesy/fermented to green/herbal/galbanum |
| Conditions | Evaluated at standard dilution in dipropylene glycol (target) vs. ethanol (comparator); organoleptic assessment by industry panels |
Why This Matters
For procurement of flavor ingredients targeting green, herbal, or galbanum notes, the S-methyl analog is functionally unsuitable and would introduce off-notes incompatible with the intended sensory profile.
- [1] Scents and Flavors Database. S-sec-butyl thioisovalerate – Odor Type: Green, spicy, galbanum, herbal. https://scentsandflavors.com/database/9dbb5194-92f2-44d8-91ed-0f0eecb20c60 View Source
- [2] Pherobase. S-Methyl 3-methylbutanethioate – Odour Characteristic: Cheesy, Sulfury, Tomato, Mushroom. http://www.pherobase.org View Source
- [3] Berger C, Martin N, Collin S, et al. Combinatorial Approach to Flavor Analysis. 2. Olfactory Investigation of a Library of S-Methyl Thioesters and Sensory Evaluation of Selected Components. J Agric Food Chem. 1999;47(8):3274-3279. View Source
